Cas no 1289016-68-7 (4-Formyl-3-isopropylbenzoic acid)
4-Formyl-3-isopropylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Formyl-3-isopropylbenzoic acid
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- Inchi: 1S/C11H12O3/c1-7(2)10-5-8(11(13)14)3-4-9(10)6-12/h3-7H,1-2H3,(H,13,14)
- InChI Key: VOBFFFDYZZEBCH-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(C(=O)O)=CC=1C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 223
- XLogP3: 2
- Topological Polar Surface Area: 54.4
4-Formyl-3-isopropylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01K6U4-250mg |
4-Formyl-3-isopropylbenzoic acid |
1289016-68-7 | 95% | 250mg |
$559.00 | 2025-02-12 | |
| Aaron | AR01K6U4-500mg |
4-Formyl-3-isopropylbenzoic acid |
1289016-68-7 | 95% | 500mg |
$635.00 | 2025-02-12 | |
| A2B Chem LLC | BA20496-250mg |
4-Formyl-3-isopropylbenzoic acid |
1289016-68-7 | 95% | 250mg |
$333.00 | 2024-04-20 | |
| A2B Chem LLC | BA20496-500mg |
4-Formyl-3-isopropylbenzoic acid |
1289016-68-7 | 95% | 500mg |
$461.00 | 2024-04-20 | |
| A2B Chem LLC | BA20496-1g |
4-Formyl-3-isopropylbenzoic acid |
1289016-68-7 | 95% | 1g |
$632.00 | 2024-04-20 | |
| A2B Chem LLC | BA20496-5g |
4-Formyl-3-isopropylbenzoic acid |
1289016-68-7 | 95% | 5g |
$2168.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266586-500mg |
4-Formyl-3-isopropylbenzoic acid |
1289016-68-7 | 98% | 500mg |
¥7043.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266586-1g |
4-Formyl-3-isopropylbenzoic acid |
1289016-68-7 | 98% | 1g |
¥10053.00 | 2024-08-09 |
4-Formyl-3-isopropylbenzoic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4-Formyl-3-isopropylbenzoic acid
Introduction to 4-Formyl-3-isopropylbenzoic acid (CAS No. 1289016-68-7)
4-Formyl-3-isopropylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1289016-68-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic carboxylic acid derivative exhibits a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in medicinal chemistry and material science. The presence of both a formyl group and an isopropyl substituent on the benzene ring imparts distinct reactivity and functional properties, making it a valuable intermediate in synthetic pathways.
The molecular structure of 4-formyl-3-isopropylbenzoic acid consists of a benzene ring substituted at the 3-position with an isopropyl group and at the 4-position with a formyl group (CHO). This configuration contributes to its versatility as a building block in organic synthesis. The formyl group, being highly reactive, allows for further functionalization through condensation reactions, while the isopropyl group introduces steric hindrance and influences electronic properties. Such characteristics make it a promising candidate for developing novel compounds with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-formyl-3-isopropylbenzoic acid and its derivatives. Researchers have been investigating its role in modulating various biological pathways, particularly those relevant to inflammation, pain management, and neurodegenerative diseases. The compound’s ability to act as a precursor for more complex molecules has positioned it as a key player in drug discovery initiatives. For instance, studies have demonstrated its utility in synthesizing analogs that exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses.
One of the most compelling aspects of 4-formyl-3-isopropylbenzoic acid is its role in the development of novel therapeutic agents. The formyl group’s capacity to participate in Schiff base formation has led to the creation of hybrid compounds that combine the benefits of multiple pharmacophores. These hybrids have shown promise in preclinical studies for their ability to interact with biological targets in unique ways. Furthermore, the isopropyl substituent enhances lipophilicity, which can improve oral bioavailability—a critical factor in drug formulation. Such attributes have made this compound an attractive scaffold for medicinal chemists seeking to design next-generation therapeutics.
The synthesis of 4-formyl-3-isopropylbenzoic acid involves well-established organic reactions, including Friedel-Crafts alkylation and Vilsmeier-Haack formylation. These methods ensure high yields and purity, making it readily available for further derivatization. Advances in synthetic methodologies have also enabled the preparation of enantiomerically pure forms of this compound, which is essential for studying stereoselective pharmacology. Such progress underscores its importance as a reagent in fine chemical synthesis and pharmaceutical research.
Recent publications highlight the compound’s application in material science as well. Its aromatic structure and functional groups make it suitable for designing organic semiconductors and liquid crystals. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. These findings open up new avenues for developing advanced materials with applications ranging from electronics to coatings.
The safety profile of 4-formyl-3-isopropylbenzoic acid has been thoroughly evaluated through various toxicological studies. Preliminary data suggest that it exhibits low acute toxicity when administered orally or dermally at moderate doses. However, prolonged exposure studies are still ongoing to fully assess its long-term effects. As with any chemical compound used in research or industrial applications, proper handling protocols must be followed to ensure worker safety and environmental protection.
In conclusion, 4-formyl-3-isopropylbenzoic acid (CAS No. 1289016-68-7) stands out as a versatile and multifunctional compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and organic synthesis. Continued research into this compound promises to yield further insights into its potential benefits and applications, solidifying its role as a cornerstone molecule in modern chemistry.
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